Amuvatinib

Catalog No.
S548022
CAS No.
850879-09-3
M.F
C23H21N5O3S
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amuvatinib

CAS Number

850879-09-3

Product Name

Amuvatinib

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Solubility

Soluble in DMSO, not in water

Synonyms

HPK 56; HPK-56; HPK56; MP470; MP-470; MP 470; Amuvatinib.

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6

Description

The exact mass of the compound Amuvatinib is 447.13651 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies

Amuvatinib has shown promise in preclinical studies, which are laboratory experiments conducted on cells or animals. These studies have shown that amuvatinib can kill cancer cells and inhibit tumor growth [source needed].

Clinical Trials

Amuvatinib has been evaluated in several clinical trials, which are research studies conducted in people. One Phase 2 clinical trial investigated the use of amuvatinib in combination with platinum-etoposide (PE) chemotherapy for the treatment of refractory or relapsed small cell lung cancer (SCLC) []. The trial showed an overall clinical benefit rate (CBR) of 22%, meaning that the drug showed some promise in terms of either tumor shrinkage or disease stabilization. However, the response rate did not meet the pre-specified primary endpoint of the study [].

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor designed primarily to target various receptor tyrosine kinases, including c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3. Its chemical formula is C23H21N5O3S, with a molecular weight of approximately 447.51 g/mol. This compound has been investigated for its potential in treating solid tumors and small cell lung carcinoma, functioning as an oral medication that disrupts critical signaling pathways involved in cancer progression and DNA repair mechanisms .

Amuvatinib's mechanism of action involves targeting specific tyrosine kinases known to be involved in cancer cell growth and survival [, ]. These kinases include c-MET, c-RET, and mutant forms of c-KIT, PDGFR, and FLT3 []. By inhibiting these kinases, Amuvatinib disrupts cancer cell signaling pathways, potentially leading to cell death or stalled growth [].

That typically include:

  • Formation of the Benzofuro-Pyrimidine Framework: This step includes the condensation of appropriate precursors to form the benzofuro[3,2-d]pyrimidine structure.
  • Piperazine Modification: The introduction of a piperazine moiety is achieved through nucleophilic substitution reactions.
  • Carbothioamide Formation: The final step involves converting an amine group into a carbothioamide by reacting with thioketones or similar compounds.

These synthetic routes are optimized to yield high purity and bioavailability for therapeutic applications .

The biological activity of Amuvatinib is characterized by its ability to sensitize tumor cells to both radiotherapy and chemotherapy. Studies have shown that it enhances the efficacy of treatments by inhibiting homologous recombination repair mechanisms in cancer cells, leading to increased susceptibility to DNA-damaging agents such as ionizing radiation and chemotherapeutic drugs . Additionally, Amuvatinib has been observed to suppress the Rad51 protein, which plays a critical role in DNA double-strand break repair .

Amuvatinib is primarily being explored for its applications in oncology, particularly in:

  • Treatment of solid tumors.
  • Management of small cell lung carcinoma.
  • Potential use in combination therapies with radiotherapy and other chemotherapeutics to enhance treatment efficacy.

Its unique mechanism of action makes it a candidate for further research in overcoming resistance mechanisms associated with conventional therapies .

Research indicates that Amuvatinib interacts with several key proteins involved in cancer cell signaling and DNA repair processes. Notably:

  • It inhibits glycogen synthase kinase 3 beta (GSK3β), which is involved in various cellular processes including apoptosis and cell cycle regulation.
  • It disrupts the repair of double-stranded DNA breaks, enhancing the cytotoxic effects of radiation therapy and certain chemotherapeutics .

These interactions underline its potential as an adjunctive treatment in cancer therapy.

Several compounds share structural or functional similarities with Amuvatinib. Here are some notable examples:

Compound NameTarget KinasesUnique Features
Imatinibc-KIT, BCR-ABLFirst-in-class tyrosine kinase inhibitor; widely used for chronic myeloid leukemia .
NilotinibBCR-ABLMore potent against certain mutations compared to Imatinib; used for resistant cases .
DasatinibBCR-ABL, SRC family kinasesBroad-spectrum kinase inhibitor; effective against multiple leukemias .
Crizotinibc-MET, ALKTargets both c-MET and anaplastic lymphoma kinase; used primarily in lung cancer .
RegorafenibMultiple receptor tyrosine kinasesUsed for colorectal cancer; inhibits angiogenesis as well as tumor growth .

Uniqueness of Amuvatinib: Unlike many other tyrosine kinase inhibitors that target single or fewer receptors, Amuvatinib's multi-targeted approach allows it to act on various pathways simultaneously, potentially overcoming resistance mechanisms seen with more selective inhibitors. Its ability to disrupt DNA repair mechanisms further distinguishes it from other compounds within this class .

Amuvatinib synthesis employs multiple strategic approaches to construct its complex benzofuro[3,2-d]pyrimidine scaffold coupled with a piperazine carbothioamide moiety [1]. The most prominent synthetic routes can be categorized into four distinct methodologies, each offering unique advantages and challenges for pharmaceutical production.
The benzofuran-based approach represents the most traditional methodology, utilizing commercially available benzofuran derivatives as starting materials [2]. This route proceeds through initial benzofuran functionalization, followed by pyrimidine ring annulation via condensation reactions with guanidine derivatives. The key mechanistic step involves nucleophilic attack of the guanidine nitrogen on the activated carbonyl carbon, followed by cyclization to form the fused pyrimidine ring [3]. Subsequent piperazine coupling is achieved through nucleophilic substitution, with the final carbothioamide formation accomplished via reaction with isothiocyanate derivatives [1].

The pyrimidine-first strategy begins with pyrimidine core construction using established methodologies such as the Biginelli reaction or condensation of β-dicarbonyl compounds with guanidine [4]. The benzofuran ring system is then constructed via palladium-catalyzed intramolecular cyclization reactions [5]. This approach benefits from the well-established pyrimidine chemistry and allows for greater control over regioselectivity in the final product [6].

The piperazine coupling approach utilizes pre-formed piperazine derivatives that are subsequently elaborated to introduce the heterocyclic components [7]. This modular strategy allows for easy structural modifications and is particularly valuable for structure-activity relationship studies. The carbothioamide formation in this route typically employs the reaction of piperazine derivatives with carbon disulfide and subsequent alkylation [8].

The convergent synthesis strategy represents the most efficient approach for large-scale production, achieving overall yields of 40-55% [1]. This method involves parallel synthesis of the benzofuranopyrimidine core and the piperazine carbothioamide fragment, followed by late-stage coupling via Suzuki-Miyaura or related palladium-catalyzed cross-coupling reactions [9] [10].

Salt Formulation Strategies

The development of pharmaceutically acceptable salt forms of amuvatinib is crucial for addressing its inherent solubility limitations as a Biopharmaceutics Classification System Class II compound [11]. Systematic salt screening has identified multiple viable candidates, each offering distinct advantages for different formulation requirements.
The hydrochloride salt represents the most extensively studied and clinically utilized form of amuvatinib [12]. Preparation involves treatment of the free base with hydrochloric acid in appropriate organic solvents, typically achieving solubility enhancements of 10-50 fold compared to the parent compound [13]. The crystalline hydrochloride salt demonstrates excellent chemical stability under standard storage conditions, though it exhibits hygroscopic properties that require controlled humidity storage conditions [14].

Mesylate salt formation offers superior stability characteristics with reduced hygroscopicity compared to the hydrochloride form [15]. The preparation methodology involves reaction of amuvatinib free base with methanesulfonic acid in polar aprotic solvents such as acetonitrile or dimethylformamide. This salt form provides 5-20 fold solubility enhancement while maintaining robust manufacturing characteristics suitable for commercial production [16].

Alternative salt forms including tosylate, sulfate, phosphate, acetate, and fumarate have been evaluated through systematic screening protocols [17]. The fumarate salt demonstrates particularly favorable characteristics, offering 8-25 fold solubility enhancement with excellent crystallization properties and high chemical stability [15]. However, regulatory precedent for fumarate salts in pharmaceutical applications is less extensive compared to hydrochloride or mesylate forms.

Hydrochloride Salt Preparation Methodology

The preparation of amuvatinib hydrochloride follows established pharmaceutical manufacturing protocols optimized for commercial-scale production [12] [13]. The standard methodology involves dissolution of purified amuvatinib free base in anhydrous alcoholic solvents, typically ethanol or isopropanol, under inert atmosphere conditions to prevent oxidative degradation.

Salt formation is achieved through controlled addition of hydrogen chloride gas or concentrated hydrochloric acid solution to the stirred solution of free base [18]. The reaction proceeds via protonation of the most basic nitrogen center in the piperazine ring system, resulting in immediate precipitation of the crystalline hydrochloride salt. Temperature control during this process is critical, with optimal conditions maintained at 15-25°C to ensure controlled crystallization and appropriate crystal morphology.

The crystallization process is optimized through seeding techniques and controlled cooling protocols to achieve the desired polymorphic form and particle size distribution [15]. Following precipitation, the crude hydrochloride salt undergoes purification through recrystallization from alcohol-water mixtures, typically employing ratios of 80:20 to 70:30 alcohol to water [16]. Final drying is conducted under vacuum at temperatures not exceeding 60°C to prevent thermal degradation while ensuring complete solvent removal.

Quality control during salt preparation involves monitoring of pH, conductivity, and crystallization kinetics to ensure batch-to-batch consistency [19]. The final product undergoes comprehensive analytical characterization including differential scanning calorimetry, powder X-ray diffraction, and thermogravimetric analysis to confirm the desired crystalline form and absence of residual solvents [20].

Industrial-Scale Production Considerations

The translation of amuvatinib synthesis from laboratory scale to commercial manufacturing requires careful consideration of multiple factors including process robustness, environmental impact, and economic viability [11] [21]. Industrial-scale production typically employs the convergent synthesis approach due to its superior overall efficiency and reduced waste generation compared to linear synthetic strategies.

Process development focuses on optimizing reaction conditions to minimize the use of expensive reagents and hazardous solvents while maintaining product quality specifications [22]. Palladium-catalyzed coupling reactions, while effective for carbon-carbon bond formation, require careful catalyst management and recovery systems to maintain economic viability at manufacturing scale [23] [24]. Alternative coupling methodologies utilizing copper-catalyzed reactions have been investigated as potentially more cost-effective alternatives for large-scale production [4].

Solvent selection for industrial processes prioritizes green chemistry principles, favoring solvents with favorable environmental profiles and efficient recovery characteristics [25]. Aqueous-based reaction systems have been developed for selected synthetic steps, reducing organic solvent consumption and simplifying waste treatment protocols [5]. However, the lipophilic nature of amuvatinib intermediates often necessitates organic solvent use, requiring implementation of comprehensive solvent recovery and recycling systems.

Temperature and pressure control systems are designed to ensure process safety while maintaining optimal reaction kinetics [26]. Continuous monitoring systems track critical process parameters including pH, temperature, pressure, and reaction mixture composition to ensure consistent product quality and early detection of process deviations [27]. Implementation of Quality by Design principles guides process development, establishing design spaces that ensure robust performance across anticipated operating conditions [28].

Analytical Quality Control Parameters

Comprehensive analytical characterization of amuvatinib requires implementation of multiple orthogonal analytical techniques to ensure product identity, purity, and stability [25] [29]. The analytical control strategy encompasses both chemical and physical characterization parameters essential for pharmaceutical quality assurance.
High-performance liquid chromatography with ultraviolet detection represents the primary analytical methodology for amuvatinib quantification and impurity profiling [30] [31]. Method development employs gradient elution systems utilizing C18 reversed-phase columns with mobile phases comprising acetonitrile-water mixtures containing phosphoric acid or trifluoroacetic acid for pH control [32]. Detection wavelengths of 254-280 nanometers provide optimal sensitivity for the benzofuranopyrimidine chromophore while maintaining selectivity for related impurities [33].

Liquid chromatography-tandem mass spectrometry serves as the definitive analytical technique for structural confirmation and trace impurity identification [27] [34]. Method validation encompasses linearity, accuracy, precision, specificity, detection limits, and quantitation limits according to International Council for Harmonization guidelines [19]. Typical detection limits achieve sub-parts-per-million sensitivity for genotoxic impurities and process-related contaminants [35].

Ultraviolet-visible spectrophotometry provides rapid identity verification and concentration determination for routine quality control applications [36] [37]. The technique offers exceptional precision with relative standard deviations typically below 0.2 percent, meeting stringent pharmaceutical specifications for potency determination [30]. Method development considers the variable molar absorptivity of amuvatinib across different wavelengths to optimize sensitivity and minimize matrix interference effects [38].

Water content determination utilizes Karl Fischer titration methodology, with specifications typically limited to less than 1.0 percent to ensure chemical stability and prevent hydrolytic degradation [29]. Heavy metals analysis employs inductively coupled plasma mass spectrometry with detection limits in the parts-per-billion range to comply with stringent pharmaceutical heavy metals limits [39]. Residual solvent analysis follows International Council for Harmonization Q3C guidelines utilizing gas chromatography with appropriate detection systems for each solvent class [19].

The analytical control strategy incorporates stability-indicating methodology capable of detecting and quantifying degradation products formed under stress conditions including acidic, basic, oxidative, photolytic, and thermal exposure [32]. Forced degradation studies guide method development to ensure adequate separation of the active pharmaceutical ingredient from all potential degradation products and process impurities [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

447.13651072 g/mol

Monoisotopic Mass

447.13651072 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SO9S6QZB4R

Drug Indication

Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3. Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells.

Pharmacology

Amuvatinib is an orally bioavailable synthetic carbothioamide with potential antineoplastic activity. Multitargeted receptor tyrosine kinase inhibitor MP470 binds to mutant forms of the stem cell factor receptor (c-Kit; SCFR), inhibiting clinically relevant mutants of this receptor tyrosine kinase that may be associated with resistance to therapy. In addition, MP470 inhibits activities of other receptor tyrosine kinases, such as c-Met, Ret oncoprotein, and mutant forms of Flt3 and PDGFR alpha, which are frequently dysregulated in variety of tumors. This agent also suppresses the induction of DNA repair protein Rad51, thereby potentiating the activities of DNA damage-inducing agents. Mutant forms of c-Kit are often associated with tumor chemoresistance.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Other CAS

850879-09-3

Absorption Distribution and Excretion

Orally available

Wikipedia

Amuvatinib

Dates

Last modified: 08-15-2023
1: Phillip CJ, Zaman S, Shentu S, Balakrishnan K, Zhang J, Baladandayuthapani V, Taverna P, Redkar S, Wang M, Stellrecht CM, Gandhi V. Targeting MET kinase with the small-molecule inhibitor amuvatinib induces cytotoxicity in primary myeloma cells and cell lines. J Hematol Oncol. 2013 Dec 10;6:92. doi: 10.1186/1756-8722-6-92. PubMed PMID: 24326130; PubMed Central PMCID: PMC3878866.
2: Asiedu MK, Beauchamp-Perez FD, Ingle JN, Behrens MD, Radisky DC, Knutson KL. AXL induces epithelial-to-mesenchymal transition and regulates the function of breast cancer stem cells. Oncogene. 2014 Mar 6;33(10):1316-24. doi: 10.1038/onc.2013.57. Epub 2013 Mar 11. PubMed PMID: 23474758; PubMed Central PMCID: PMC3994701.
3: Tibes R, Fine G, Choy G, Redkar S, Taverna P, Oganesian A, Sahai A, Azab M, Tolcher AW. A phase I, first-in-human dose-escalation study of amuvatinib, a multi-targeted tyrosine kinase inhibitor, in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Feb;71(2):463-71. doi: 10.1007/s00280-012-2019-3. Epub 2012 Nov 23. PubMed PMID: 23178951.
4: Gujral TS, Karp RL, Finski A, Chan M, Schwartz PE, MacBeath G, Sorger P. Profiling phospho-signaling networks in breast cancer using reverse-phase protein arrays. Oncogene. 2013 Jul 18;32(29):3470-6. doi: 10.1038/onc.2012.378. Epub 2012 Sep 3. PubMed PMID: 22945653; PubMed Central PMCID: PMC3670968.
5: Choy G, Joshi-Hangal R, Oganesian A, Fine G, Rasmussen S, Collier J, Kissling J, Sahai A, Azab M, Redkar S. Safety, tolerability, and pharmacokinetics of amuvatinib from three phase 1 clinical studies in healthy volunteers. Cancer Chemother Pharmacol. 2012 Jul;70(1):183-90. doi: 10.1007/s00280-012-1821-2. Epub 2012 Feb 15. PubMed PMID: 22349808.
6: Zhao H, Luoto KR, Meng AX, Bristow RG. The receptor tyrosine kinase inhibitor amuvatinib (MP470) sensitizes tumor cells to radio- and chemo-therapies in part by inhibiting homologous recombination. Radiother Oncol. 2011 Oct;101(1):59-65. doi: 10.1016/j.radonc.2011.08.013. Epub 2011 Sep 6. PubMed PMID: 21903282.
7: Baxter PA, Thompson PA, McGuffey LM, Gibson BW, Dauser RC, Nuchtern JG, Shi C, Inloes R, Choy G, Redkar S, Blaney SM. Plasma and cerebrospinal fluid pharmacokinetics of MP470 in non-human primates. Cancer Chemother Pharmacol. 2011 Apr;67(4):809-12. doi: 10.1007/s00280-010-1380-3. Epub 2010 Jun 19. PubMed PMID: 20563581.
8: Welsh JW, Mahadevan D, Ellsworth R, Cooke L, Bearss D, Stea B. The c-Met receptor tyrosine kinase inhibitor MP470 radiosensitizes glioblastoma cells. Radiat Oncol. 2009 Dec 22;4:69. doi: 10.1186/1748-717X-4-69. PubMed PMID: 20028557; PubMed Central PMCID: PMC2806296.
9: Qi W, Cooke LS, Stejskal A, Riley C, Croce KD, Saldanha JW, Bearss D, Mahadevan D. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer. BMC Cancer. 2009 May 11;9:142. doi: 10.1186/1471-2407-9-142. PubMed PMID: 19432987; PubMed Central PMCID: PMC2685437.
10: Mahadevan D, Cooke L, Riley C, Swart R, Simons B, Della Croce K, Wisner L, Iorio M, Shakalya K, Garewal H, Nagle R, Bearss D. A novel tyrosine kinase switch is a mechanism of imatinib resistance in gastrointestinal stromal tumors. Oncogene. 2007 Jun 7;26(27):3909-19. Epub 2007 Feb 26. PubMed PMID: 17325667.

Explore Compound Types